7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran
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Overview
Description
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzofuran ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzofuran precursor, followed by the introduction of the difluoromethyl and methyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Scientific Research Applications
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-chloro-2,3-dihydrobenzofuran: Similar in structure but lacks the difluoromethyl and methyl groups.
5-Bromo-2,3-dihydrobenzofuran: Another related compound with different substituents.
Uniqueness
7-Bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran is unique due to the presence of both bromine and chlorine atoms, along with the difluoromethyl and methyl groups. These substituents confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
7-bromo-5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF2O/c1-4-6-2-5(12)3-7(11)9(6)15-8(4)10(13)14/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZFVDRWXZKLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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